molecular formula C13H12OS B2708744 4-(4-Methylthiophenyl)phenol CAS No. 191724-06-8

4-(4-Methylthiophenyl)phenol

Cat. No.: B2708744
CAS No.: 191724-06-8
M. Wt: 216.3
InChI Key: FXQHNPJGDOGEIJ-UHFFFAOYSA-N
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Description

4-(4-Methylthiophenyl)phenol is a useful research compound. Its molecular formula is C13H12OS and its molecular weight is 216.3. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylsulfanylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12OS/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQHNPJGDOGEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of 4 4 Methylthiophenyl Phenol

The synthesis of 4-(4-methylthiophenyl)phenol can be approached through various methods, primarily involving the formation of a carbon-sulfur (C-S) bond or a carbon-carbon (C-C) bond, often utilizing a key intermediate, 4-methylthiophenol.

One established method for synthesizing 4-methylthiophenol involves the reaction of phenol (B47542) with dimethyl disulfide in the presence of a strong acid like sulfuric acid. researchgate.net This reaction proceeds at a moderate temperature, and optimization of the reaction conditions, such as the molar ratio of reactants and reaction time, can lead to high yields. researchgate.net

Reaction Scheme for 4-Methylthiophenol Synthesis:

Optimized Reaction Conditions for 4-Methylthiophenol Synthesis researchgate.net

Parameter Value
Molar Ratio (Me₂S₂:PhOH:H₂SO₄) 1:3.15:1.75
Reaction Temperature 40°C
Reaction Time 5 hours

| Yield | 79.3% - 83.5% |

Once 4-methylthiophenol is obtained, it can be used in coupling reactions to form the target compound. Cross-coupling reactions like the Suzuki-Miyaura, Ullmann, and Buchwald-Hartwig amination-type reactions are powerful tools for forming the biaryl linkage.

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds. mdpi.comlibretexts.org In a potential synthetic route to this compound, a boronic acid derivative of one aromatic ring would be coupled with a halide derivative of the other in the presence of a palladium catalyst and a base. mdpi.comkashanu.ac.ir While phenols themselves are less reactive, they can be activated to participate in such couplings. mdpi.com

The Ullmann condensation is a classical method for forming aryl ethers and aryl thioethers using a copper catalyst, often at high temperatures. wikipedia.orgorganic-chemistry.org This reaction could be adapted to couple 4-bromophenol (B116583) with 4-methylthioanisole or a similar pairing. Modern modifications of the Ullmann reaction allow for milder reaction conditions. organic-chemistry.orgresearchgate.net

The Buchwald-Hartwig amination , while primarily for C-N bond formation, has been adapted for C-O and C-S bond formation. wikipedia.orglibretexts.org This palladium-catalyzed reaction offers a broad substrate scope and functional group tolerance, making it a viable option for the synthesis of this compound. wikipedia.orgorgsyn.org

Another synthetic approach involves the use of a Grignard reagent . Phenyl magnesium bromide, for instance, can react under specific conditions to introduce a phenyl group. libretexts.orgechemi.com A multi-step synthesis could potentially utilize a Grignard reaction to construct the carbon skeleton.

A patent describes a multi-step synthesis starting from thioanisole (B89551) and acetyl chloride to produce 4-methylthioacetophenone, which then undergoes further reactions to build a more complex molecule containing the 4-(methylthio)phenyl moiety. google.com This highlights the use of this fragment in the synthesis of larger compounds.

Stereoselective Synthesis Approaches if Applicable to Chiral Derivatives

The parent compound, 4-(4-methylthiophenyl)phenol, is achiral and therefore does not have stereoisomers. quora.comepa.gov Consequently, stereoselective synthesis is not a requirement for its preparation.

However, if chiral derivatives of this compound were to be synthesized, where chirality is introduced by other functional groups or by creating atropisomers (in highly substituted and sterically hindered analogues), then stereoselective methods would be essential.

For the synthesis of chiral derivatives, established stereoselective methods could be employed. For example, asymmetric hydrogenation using catalysts like those based on rhodium or ruthenium with chiral ligands can introduce chirality at specific centers. elsevierpure.com Stereoselective aldol (B89426) reactions are another powerful tool for creating chiral centers with high diastereoselectivity and enantioselectivity. nih.gov

In the context of creating chiral biaryl derivatives, methods like the Suzuki-Miyaura coupling can be rendered stereoselective by using chiral ligands on the palladium catalyst. This can induce atropisomerism, leading to the preferential formation of one enantiomer of a chiral biaryl compound.

Molecular Structure, Conformation, and Supramolecular Assembly of 4 4 Methylthiophenyl Phenol

Advanced Crystallographic Investigations

Crystallographic studies are paramount in elucidating the three-dimensional arrangement of atoms within a solid-state material, offering profound insights into packing efficiencies, intermolecular forces, and the potential for structural variations such as polymorphism.

Single-Crystal X-ray Diffraction Analysis of Packing Motifs

In the absence of specific crystallographic data, the packing motifs can be hypothesized based on the functional groups present in the molecule. The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor, while the oxygen atom itself can act as a hydrogen bond acceptor. The sulfur atom of the methylthio (-SCH₃) group, with its lone pairs of electrons, can also participate in weaker intermolecular interactions. Therefore, it is highly probable that the crystal structure of 4-(4-Methylthiophenyl)phenol is dominated by hydrogen bonding networks involving the phenolic hydroxyl groups, potentially forming chains or more complex supramolecular synthons. The phenyl rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.

Polymorphism and Pseudopolymorphism Studies

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form, each having a different arrangement of molecules in the crystal lattice. These different forms, or polymorphs, can exhibit distinct physical properties. Pseudopolymorphism is a related phenomenon where different crystal forms are the result of the inclusion of solvent molecules (solvates) or water (hydrates) into the crystal lattice.

There are no specific studies on the polymorphism or pseudopolymorphism of this compound found in the reviewed scientific literature. The investigation of polymorphism is crucial as different polymorphic forms can have significant implications for the material's properties. The presence of both a strong hydrogen-bonding group and a flexible methylthio group could allow for various packing arrangements, suggesting that polymorphism in this compound may be possible under different crystallization conditions.

Spectroscopic Probes of Molecular Conformation

Spectroscopic techniques are invaluable for probing the conformational preferences of molecules in both the solid and solution states.

Vibrational Spectroscopy (Raman and IR) for Conformational Analysis

Vibrational spectroscopy, including both Raman and Infrared (IR) spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. The frequencies of these vibrations are sensitive to the molecular structure and conformation.

The IR spectrum of this compound displays characteristic absorption bands that can be assigned to specific functional groups. The broad band observed in the high-frequency region is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with its breadth suggesting the presence of intermolecular hydrogen bonding. mdpi.commdpi.com The spectrum also shows characteristic peaks for aromatic C-H stretching, C-C stretching within the aromatic rings, and vibrations associated with the C-S bond of the methylthio group.

Interactive Table: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)AssignmentReference
~3550 - 3230O-H stretching (hydrogen-bonded) mdpi.com
~3100 - 3000Aromatic C-H stretching nih.gov
~1600 - 1440Aromatic C=C stretching mdpi.com
~1230 - 1140C-O stretching mdpi.com
Not specifiedC-S stretching

Note: Specific peak values for C-S stretching were not explicitly detailed in the reviewed sources but are expected in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. ¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule.

The ¹H NMR spectrum of this compound in a deuterated solvent like chloroform (B151607) (CDCl₃) shows distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the methyl protons of the thioether group. rsc.org The aromatic protons appear as a set of multiplets in the downfield region, characteristic of substituted benzene (B151609) rings. The chemical shift of the phenolic proton can vary depending on concentration and temperature due to its involvement in hydrogen bonding. The methyl protons of the -SCH₃ group typically appear as a singlet in the upfield region.

Interactive Table: ¹H NMR Chemical Shift Data for this compound in CDCl₃

AssignmentChemical Shift (ppm)MultiplicityReference
Aromatic Protons~7.22Multiplet rsc.org
Aromatic Protons~6.79Multiplet rsc.org
Phenolic Proton~4.5-5.0Singlet (broad) rsc.org
Methyl Protons (-SCH₃)~2.43Singlet rsc.org

Note: The exact chemical shifts can vary slightly depending on the spectrometer frequency and solvent.

The observed chemical shifts are consistent with the proposed structure, where the electron-donating hydroxyl group and the sulfur atom influence the electron density distribution in the aromatic rings. A more in-depth conformational analysis in solution could be achieved through advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, which can provide information about the spatial proximity of different protons. However, such detailed studies for this compound were not found in the surveyed literature.

Electronic Spectroscopy for Delocalization and Torsional Angles

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, serves as a powerful tool to probe the electronic structure of conjugated systems like this compound. The degree of electronic delocalization between the two phenyl rings is intrinsically linked to the torsional (dihedral) angle between them. In an ideal, co-planar conformation, maximum π-orbital overlap would lead to extensive delocalization, resulting in a bathochromic (red) shift of the absorption maxima to longer wavelengths. Conversely, a perpendicular arrangement would interrupt conjugation, causing a hypsochromic (blue) shift.

For substituted biphenyls, the precise position and intensity of the absorption bands are sensitive to the electronic nature of the substituents and the steric hindrance they impose. In this compound, the electron-donating nature of both the hydroxyl (-OH) and methylthio (-SMe) groups influences the electronic transitions. Studies on analogous para-substituted phenols and aromatic compounds show that electronic excitation can significantly alter the molecule's geometry and the dynamics of its constituent groups. researchgate.netrsc.org For instance, in similar molecules, electronic excitation has been shown to impact the torsional dynamics and preferred configuration of methyl groups. rsc.org

While a dedicated electronic spectroscopic study determining the precise torsional angle for this compound is not extensively documented in the provided literature, analysis of related compounds provides a framework for interpretation. The observed absorption maxima can be compared with theoretical calculations (e.g., using Density Functional Theory, DFT) for different fixed torsional angles to estimate the most probable conformation in a given solvent. The energy of the π–π* transition is a key indicator of the extent of conjugation across the biphenyl (B1667301) system.

Intermolecular Interactions and Hydrogen Bonding Networks

The supramolecular architecture of this compound is governed by a sophisticated network of non-covalent interactions. The presence of a strong hydrogen bond donor (the phenolic -OH group), a hydrogen bond acceptor (the oxygen of the hydroxyl group), two aromatic π-systems, and a sulfur atom creates a rich landscape for diverse intermolecular contacts.

Quantitative Analysis of Hydrogen Bonding in Solid State and Solution

The hydroxyl group is the primary driver for the formation of strong intermolecular hydrogen bonds of the O-H···O type. In the solid state, these interactions are fundamental to the crystal packing, often leading to the formation of well-defined chains, helices, or cyclic motifs.

In the Solid State: X-ray crystallography is the definitive method for the quantitative analysis of hydrogen bonds. It provides precise measurements of bond lengths and angles. For phenolic compounds, typical O-H···O hydrogen bond distances in the solid state are in the range of 2.7 to 2.9 Å. researchgate.net For example, in the p-cresol-water cluster, the O-O hydrogen bond length was determined to be 2.90 Å (290 pm) in the ground state. researchgate.net

In Solution: In solution, the dynamics of hydrogen bonding can be quantified using spectroscopic techniques like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

FTIR Spectroscopy: In a non-polar solvent, the FTIR spectrum of a dilute solution of this compound would show a sharp band for the "free" (non-hydrogen-bonded) O-H stretching vibration, typically around 3600 cm⁻¹. As the concentration increases, a broad band at lower wavenumbers (e.g., 3200-3500 cm⁻¹) appears, corresponding to hydrogen-bonded O-H groups. mdpi.com The relative areas of these two bands can be used to calculate the equilibrium constant and thermodynamic parameters for the self-association. Studies on poly(4-vinylphenol) blends demonstrate how the fraction of hydrogen-bonded groups can be quantitatively evaluated by analyzing the carbonyl stretching band shifts of an acceptor molecule. mdpi.com

NMR Spectroscopy: The chemical shift of the hydroxyl proton is highly sensitive to its involvement in a hydrogen bond. In ¹H NMR, a downfield shift of the -OH proton signal upon increasing concentration or decreasing temperature indicates the formation or strengthening of hydrogen bonds.

π-Stacking and Aromatic Interactions

The two phenyl rings in this compound are capable of engaging in π-π stacking interactions, which are crucial for stabilizing the crystal structure. These interactions arise from the electrostatic and dispersion forces between the electron clouds of the aromatic rings. The most common geometries are parallel-displaced and T-shaped (or edge-to-face).

Computational studies on phenol (B47542) dimers and related systems show that π-stacking interactions can have stabilization energies ranging from 2 to 5 kcal/mol (approximately 4-20 kJ/mol). mdpi.comscirp.org The interaction energy is dependent on the relative orientation and separation of the rings. The presence of substituents further modulates this interaction; the electron-rich nature of the rings in this compound, due to the -OH and -SMe groups, influences the preferred stacking geometry. The interaction can significantly affect the electronic properties of the interacting molecules, including the acidity of the phenol group. researchgate.net For instance, the interaction between a fluoropyridyl group and a tyrosine phenol group via π-π stacking was found to have an average distance of 3.8 Å. researchgate.net

Sulfur-Centered Interactions and Their Structural Implications

Furthermore, sulfur atoms can participate in other non-covalent interactions, such as chalcogen bonding. Analysis of crystal structures of related methylthio-substituted aromatic compounds has confirmed the importance of such weak, delocalized interactions in building the final crystal lattice. nih.gov The sulfur atom on one molecule can interact with the aromatic ring of a neighboring molecule (S-π interactions), further stabilizing the supramolecular assembly. These subtle forces are often critical in determining the specific polymorph that crystallizes from solution.

Supramolecular Chemistry and Self-Assembly Architectures

The combination of strong, directional hydrogen bonds and weaker, less directional π-stacking and sulfur-centered interactions allows this compound to act as a versatile building block in supramolecular chemistry. The molecule possesses the necessary information encoded in its functional groups and shape to spontaneously form ordered, extended structures.

Design Principles for Directed Self-Assembly

Directed self-assembly relies on programming molecules to form specific architectures through the strategic placement of interacting functional groups. For this compound, the key design principles are:

Hydrogen Bond Directionality: The primary and most predictable interaction is the O-H···O hydrogen bond. By controlling the conditions (concentration, solvent, temperature), it is possible to favor the formation of specific hydrogen-bonded synthons, such as infinite chains or discrete cyclic oligomers. This forms the primary "scaffold" of the assembly.

Hierarchical Assembly: The self-assembly process is often hierarchical. First, the strongest hydrogen bonds form robust one-dimensional (1D) or zero-dimensional (0D) motifs. Then, these primary structures organize into two-dimensional (2D) layers or three-dimensional (3D) networks through the weaker π-stacking and sulfur-centered interactions.

Modulation via Substituents: The methylthio group is not merely a passive spectator. Its steric bulk influences the possible packing arrangements, and its electronic properties modulate the strength of the π-stacking interactions. Its ability to engage in weak S···H and S···π interactions provides an additional layer of control for fine-tuning the final structure. The interplay between the strong hydroxyl-led hydrogen bonding and the weaker interactions involving the thioether and aromatic rings is a key principle in designing complex structures from phenolic building blocks. chemrxiv.org

By understanding and exploiting these principles, this compound can be envisioned as a component in the rational design of functional materials, such as porous solids or components in molecular recognition systems.

Co-crystallization and Multi-component Crystal Formation

Co-crystallization is a technique in crystal engineering used to design new crystalline solids with modified physicochemical properties by combining two or more different molecular components in a single crystal lattice through non-covalent interactions. bris.ac.uknih.gov These multi-component crystals, which include co-crystals, salts, and solvates, are of significant interest for their potential to improve properties such as solubility and stability. bris.ac.uknih.gov

A comprehensive review of publicly available scientific literature and chemical databases reveals no specific studies on the co-crystallization or the formation of multi-component crystals involving this compound. There are no documented examples of co-crystals formed with this specific compound, nor are there reports on its use as a co-former with other active pharmaceutical ingredients or molecules. General methods for forming multi-component crystals include solvent evaporation, grinding, and slurry crystallization nih.gov, but their application to this compound has not been reported.

Fabrication of Ordered Nanostructures via Self-Assembly

The self-assembly of molecules is a process where components spontaneously organize into ordered structures, driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net This bottom-up approach is a powerful tool for the fabrication of a wide variety of ordered nanostructures. nih.gov

Despite the potential for the phenolic hydroxyl group and the phenyl rings of this compound to participate in such interactions, dedicated research on the fabrication of ordered nanostructures through the self-assembly of this specific compound appears to be absent from the scientific literature. Searches for studies detailing methods or characterization of nanostructures derived from this compound did not yield any specific findings.

Theoretical and Computational Studies of Molecular Structure

Computational chemistry provides powerful tools for investigating molecular properties, complementing experimental data. nih.gov Methods like Density Functional Theory (DFT), ab initio calculations, and molecular dynamics (MD) simulations are routinely used to explore molecular geometry, electronic structure, and dynamic behavior. nih.govresearchgate.nettaylorfrancis.com

Density Functional Theory (DFT) for Geometry Optimization and Conformational Landscapes

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed for geometry optimization to find the most stable three-dimensional arrangement of atoms in a molecule and to map its conformational landscape. researchgate.netnih.gov

A thorough search of scientific literature yielded no specific studies that have applied DFT methods to determine the optimized geometry or to explore the conformational landscapes of this compound. While DFT studies have been performed on related molecules like other phenol derivatives nih.govnih.govnih.govnih.gov, specific computational data for this compound, such as bond lengths, bond angles, dihedral angles, and relative energies of different conformers, are not available in the reviewed sources.

Molecular Dynamics Simulations for Dynamic Behavior in Different Phases

Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. nih.govpsu.edu It allows the study of the dynamic behavior of substances in different phases (solid, liquid, gas), providing insights into processes like conformational changes, diffusion, and phase transitions over time. mdpi.commdpi.com

The application of molecular dynamics simulations to study the dynamic behavior of this compound has not been reported in the scientific literature. There are no available studies that describe the simulation of this compound in various phases or provide data on its time-dependent molecular motions and interactions.

Compound Data

PropertyValueSource
IUPAC Name4'-(methylsulfanyl)[1,1'-biphenyl]-4-ol nih.gov
CAS Number191724-06-8 nih.gov
Molecular FormulaC₁₃H₁₂OS nih.gov
InChI KeyFXQHNPJGDOGEIJ-UHFFFAOYSA-N nih.gov

Advanced Functional Applications and Material Science Integration of 4 4 Methylthiophenyl Phenol and Its Derivatives

Role in Organic Electronic Materials

The integration of sulfur-containing aromatic compounds is a well-established strategy in the design of organic electronic materials. The sulfur atom, with its available lone pairs and d-orbitals, can enhance intermolecular interactions and influence the electronic structure of the molecule, which is beneficial for charge transport. rsc.org Derivatives of 4-(4-Methylthiophenyl)phenol, by extension, are poised to play a significant role in this field.

Precursor in Organic Semiconductor Synthesis

The synthesis of conjugated polymers based on thiophene (B33073) is a cornerstone of organic electronics research. rsc.org These polymers are prized for their electrical conductivity and stability. The this compound structure can serve as a monomer unit in the production of novel polythiophene derivatives. The phenolic hydroxyl group offers a reactive site for polymerization or for the attachment of solubilizing groups, which is a critical consideration for the processability of the resulting polymers.

The synthesis of such polymers often employs transition metal-catalyzed cross-coupling reactions. iaea.org For instance, derivatives of this compound could be halogenated and then subjected to polymerization techniques like Suzuki-Miyaura or Stille coupling to create extended conjugated systems. The methylthiophenyl group can also influence the electronic properties of the polymer, potentially lowering the bandgap and shifting the absorption spectrum, which is advantageous for applications in organic photovoltaics. iaea.org

A general synthetic route could involve the protection of the phenolic hydroxyl group, followed by halogenation of the aromatic rings. Subsequent polymerization and deprotection would yield a functionalized poly(thiophenyl-phenol). The specific reaction conditions and catalysts would need to be optimized to control the molecular weight and regioregularity of the polymer, which are crucial factors for its performance as a semiconductor.

Modulator of Charge Transport in Organic Devices

In organic electronic devices, the efficient transport of charge carriers (holes and electrons) is paramount. The molecular structure of the organic material dictates its ability to facilitate this transport. The this compound framework, when incorporated into larger molecules or polymers, can influence charge transport in several ways. The biphenyl-like structure provides a rigid, planar backbone that can promote π-π stacking, a key mechanism for intermolecular charge hopping.

The table below presents representative charge transport properties for related organic semiconductor materials, illustrating the range of mobilities that can be achieved.

Material TypeHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)
Poly(3-hexylthiophene) (P3HT)10⁻⁴ - 10⁻²10⁻⁶ - 10⁻⁵
Biphenyl-based Polymer10⁻³ - 10⁻¹10⁻⁴ - 10⁻²
Sulfur-containing Heterocycle Polymer10⁻⁵ - 10⁻³10⁻⁵ - 10⁻⁴

This table provides typical ranges for analogous materials and is for illustrative purposes.

Component in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

In OLEDs, host materials play a crucial role in the emissive layer, where they facilitate the recombination of electrons and holes to generate light. Sulfur-containing compounds have been investigated as components of host materials due to their favorable electronic properties. rsc.org Derivatives of this compound could be designed to have high triplet energies, a key requirement for efficient phosphorescent OLEDs, by modifying the core structure to interrupt conjugation. The biphenyl (B1667301) core itself is a common building block in many high-performance OLED materials. rsc.org

In the context of OPVs, the focus is on materials that can absorb light efficiently and separate charge effectively. Polythiophene derivatives are widely used as donor materials in bulk heterojunction solar cells. rsc.orgbohrium.comresearchgate.net Polymers derived from this compound could exhibit broad absorption spectra and suitable energy levels to facilitate charge transfer to an acceptor material. The ability to functionalize the phenol (B47542) group allows for the tuning of the polymer's solubility and morphology in the active layer blend, which is critical for achieving high power conversion efficiencies. iaea.org

The following table summarizes key performance parameters for representative donor materials in OPVs.

Donor PolymerHOMO (eV)LUMO (eV)Power Conversion Efficiency (%)
P3HT-5.2-3.2~4-5
PTB7-5.15-3.31~7-9
Biphenyl-based Polymer-5.3-3.5~6-8

This table provides typical values for analogous materials and is for illustrative purposes.

Application in Sensor Technologies

The unique chemical functionalities of this compound also make it an attractive platform for the development of chemical sensors. The phenol group can act as a hydrogen bond donor and a proton-labile site, while the sulfur atom can coordinate with metal ions.

Chemo-sensing Platforms Based on Molecular Recognition

Molecular recognition is the foundation of chemical sensing, where a receptor molecule selectively binds to a target analyte. The this compound structure can be incorporated into larger host molecules or polymers designed to recognize specific analytes. For instance, the phenolic hydroxyl group can participate in hydrogen bonding interactions with anions or other hydrogen bond acceptors. nih.gov

Furthermore, the thiophenyl moiety can be utilized for the detection of specific metal ions or reactive sulfur species. By designing a system where the binding of an analyte to the this compound derivative causes a measurable change in a physical property, such as color or fluorescence, a sensor can be created. For example, a fluorescent chemosensor could be developed where the binding of an analyte to the phenol or thiophene group alters the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a change in its emission spectrum. rsc.orgmdpi.com

Optoelectronic Transduction Mechanisms in Sensors

The output of a chemical sensor is generated through a transduction mechanism that converts the molecular recognition event into a measurable signal. For sensors based on this compound derivatives, optoelectronic transduction is a promising approach. This involves monitoring changes in the optical or electrical properties of the sensing material upon interaction with the analyte.

For example, a sensor could be fabricated as a thin film on an electrode. The binding of an analyte could alter the conductivity of the film, which can be measured electrochemically. mdpi.com Alternatively, optical sensing methods such as fluorescence or surface plasmon resonance (SPR) could be employed. nih.gov In a fluorescence-based sensor, the binding event could lead to either quenching or enhancement of the fluorescence signal. In an SPR sensor, the binding of the analyte to a thin film of the sensing material on a metal surface would alter the refractive index at the interface, causing a measurable shift in the SPR angle. nih.gov

The development of such sensors often involves immobilizing the sensing molecule on a solid support. The phenolic hydroxyl group of this compound provides a convenient handle for covalent attachment to various substrates, ensuring the stability and reusability of the sensor.

Integration into Polymer Science and Advanced Composites

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

There are no published instances of this compound being utilized as a linker or building block for the synthesis of MOFs or COFs. Research on thiol- and thioether-functionalized linkers is an active area, but this specific compound has not been featured.

Catalytic Applications and Ligand Design

Role in Electrocatalytic and Photocatalytic Systems:The potential role of this compound in electrocatalytic or photocatalytic systems has not been explored in the available research.

Due to the lack of specific data and detailed research findings for this compound in these advanced applications, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline and content requirements, including data tables. The requested topics appear to be outside the scope of current published research.

Advanced Optical and Optoelectronic Applications (beyond basic properties)

The unique electronic characteristics of this compound, featuring a donor-π-acceptor (D-π-A) precursor framework with the electron-donating methylthio group and the electron-withdrawing/modifiable phenol group, make it and its derivatives prime candidates for advanced applications in material science. These applications leverage sophisticated light-matter interactions that go beyond basic absorption and emission.

Non-linear Optical (NLO) Materials Development

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to the electric field of intense light, enabling applications such as frequency conversion and all-optical switching. jhuapl.edu The development of organic NLO materials has focused on molecules with large hyperpolarizabilities, which are often found in structures possessing strong electron donor and acceptor groups connected by a π-conjugated system (D-π-A). researchgate.netnih.gov

Derivatives of this compound are well-suited for creating potent NLO materials. The methylthiophenyl moiety serves as an effective electron donor, while the phenolic hydroxyl group provides a reactive site for attaching various electron-acceptor groups, thereby completing the D-π-A architecture. Chalcones, a class of compounds synthesized from aromatic aldehydes and ketones, represent a significant area of NLO material research due to their conjugated keto-enol bridge. researchgate.net Chalcone derivatives incorporating a thiophenyl group have been shown to possess significant third-order NLO properties. researchgate.netresearchgate.net For instance, studies on thiophenyl chalcones demonstrate that these molecules can exhibit high third-order NLO susceptibility (χ⁽³⁾) and nonlinear refractive indices (n₂), which are crucial parameters for optical limiting and switching devices. researchgate.netresearchgate.net The delocalization of π-electrons across the molecular framework, enhanced by the donor-acceptor charge transfer, is fundamental to these properties. nih.gov Theoretical and experimental studies confirm that a reduced energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) leads to increased molecular polarizability and a stronger NLO response. researchgate.net

Table 1: Third-Order NLO Properties of Thiophenyl Chalcone Derivatives at 532 nm & 635 nm
CompoundNonlinear Absorption Coefficient (β) (cm/W)Nonlinear Refractive Index (n₂) (cm²/W)Third-Order NLO Susceptibility (χ⁽³⁾) (esu)Reference
(E)-1-(5-chlorothiophen-2-yl)-3-(4-(methylthio)phenyl)prop-2-en-1-oneNot ReportedExclusive nonlinear refractive index reportedHigh potential reported researchgate.net
(E)-1-(5-bromo-2-thienyl)-3-(3-chlorophenyl)prop-2-en-1-one (3C5B2SC)~10⁻⁴~10⁻⁹~10⁻⁷ researchgate.net
(E)-1-(5-bromo-2-thienyl)-3-(2-methoxyphenyl)prop-2-en-1-one (2M5B2SC)~10⁻⁴~10⁻⁹~10⁻⁷ researchgate.net

Two-Photon Absorption Cross-Section Enhancement Strategies

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to an electronic transition. This phenomenon is the foundation for applications like 3D microfabrication, high-resolution fluorescence microscopy, and photodynamic therapy. nih.govlanl.gov A key parameter is the TPA cross-section (σ₂), and designing molecules with large σ₂ values is a major research goal. nih.gov

A successful strategy for enhancing TPA involves the design of molecules with symmetric charge transfer from the ends of a conjugated system to the center (D-π-D or A-π-A) or from the center to the ends (D-A-D or A-D-A). nih.gov this compound can serve as a versatile building block for such structures. By dimerizing derivatives or linking them to a central acceptor or donor core, it is possible to create quadrupolar or symmetric molecules. The methylthiophenyl group acts as a strong electron donor ('D'). For example, linking two this compound-derived units through a central π-conjugated acceptor ('A') would create a D-A-D structure. Upon excitation, a significant redistribution of charge occurs between the donor and acceptor moieties, which has been shown to dramatically increase the TPA cross-section. nih.gov Research on quinoidal bithiophene derivatives with an A-π-D-π-A structure has reported exceptionally large TPA cross-sections, reaching values as high as 51,770 GM, by leveraging the high oscillator strength of the first excited state and strong coupling to higher excited states. nih.gov Computational and experimental studies on quadrupolar thiophene-based dyes confirm that the TPA properties are strongly influenced by the strength of the donor and acceptor groups. rsc.org

Table 2: Two-Photon Absorption (TPA) Cross-Sections for Selected Organic Chromophores
Compound Type/StructureMax TPA Cross-Section (σ₂) (GM)Measurement Wavelength (nm)Structural MotifReference
Bis(styryl)benzene derivative~1140 (400x trans-stilbene)Not SpecifiedDonor-π-Donor nih.gov
Quinoidal Diazaacene-Bithiophene Derivative (BT-0)51770~900Acceptor-π-Donor-π-Acceptor nih.gov
Quadrupolar Thiophene-based DyeHigh theoretical valuesNot SpecifiedDonor-Acceptor-Donor rsc.org
*1 GM (Goeppert-Mayer unit) = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹

Fluorescence Quenching and Sensing Applications

Fluorescence quenching is a process that decreases the fluorescence intensity of a substance. This phenomenon can be harnessed to create highly sensitive and selective chemical sensors. rsc.org The mechanism often involves photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET) between a fluorophore (the emitting species) and a quencher. nih.gov The presence of a thioether group, such as the methylthio group in this compound, is known to facilitate fluorescence quenching. nih.govnih.gov

Derivatives of this compound can be engineered into fluorescent probes. In a typical design, the core structure is chemically modified to incorporate a known fluorophore. The methylthiophenyl moiety can then act as an intrinsic quenching group or as a recognition site that modulates quenching upon binding to a specific analyte. For example, a probe could be designed where the fluorescence is initially 'off' due to quenching by the sulfur atom via a PET mechanism. Interaction with a target analyte could disrupt this PET process, leading to a 'turn-on' fluorescence signal. researchgate.net Researchers have successfully designed fluorescent probes for detecting thiophenols, where the analyte itself triggers a chemical reaction that turns on fluorescence. nih.gov While this involves detecting a related compound, the principle demonstrates the utility of the thiophenol functional group in sensor design. nih.gov The efficiency of quenching can be tuned by modifying the electronic properties of the system, making these derivatives highly adaptable for various sensing applications, including the detection of environmental pollutants or biological molecules. nih.govnih.gov

Table 3: Characteristics of Fluorescent Probes Involving Thiophenol or Thioether Moieties
Probe/SystemAnalyte DetectedSensing MechanismDetection LimitKey FeatureReference
QFR Probe4-methylthiophenolFluorescence turn-on116 nMHigh selectivity over thiophenol researchgate.netnih.gov
Thioamide-peptide conjugatesProtein bindingQuenching of intrinsic Trp/Tyr fluorescenceNot ApplicableDistance-dependent quenching nih.gov
Nitrophenyl-Containing ThiazolothiazolesOrganic VaporsSolvatofluorochromism and fluorescence quenchingLow ppm levelsTunable quenching by nitro group nih.gov
CdSeS Quantum DotsThiophenolsFluorescence quenching of QDsNot SpecifiedQuenching effect depends on substituent on thiophenol acs.org

Spectroscopic and Advanced Characterization Methodologies for 4 4 Methylthiophenyl Phenol Research

High-Resolution Mass Spectrometry for Molecular Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of 4-(4-Methylthiophenyl)phenol. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of the molecule.

For this compound, the molecular formula is C₇H₈OS. nist.gov HRMS can distinguish its exact mass from other isomers or compounds with the same nominal mass. The expected monoisotopic mass is 140.029586 g/mol . epa.gov The experimentally measured mass from an HRMS analysis should align closely with this theoretical value, providing unambiguous confirmation of the compound's identity.

Furthermore, HRMS serves as a powerful method for purity assessment. By detecting the precise masses of all ions in a sample, it can identify trace impurities, even those with structures very similar to the main compound. Contaminants, such as unreacted starting materials, byproducts from synthesis (e.g., oxidized species like 4-(methylsulfinyl)phenol), or residual solvents, would appear as distinct signals with their own unique and accurately measured m/z values.

Table 1: HRMS Data for this compound

Parameter Value
Molecular Formula C₇H₈OS nist.gov
Monoisotopic Mass 140.029586 u epa.gov
Average Mass 140.2 g/mol epa.gov

| Typical Observation | [M+H]⁺, [M-H]⁻, or M⁺˙ |

Advanced NMR Techniques for Structural Elucidation and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. Advanced NMR techniques provide deep insights not only into the static structure but also into dynamic processes like aggregation.

Basic ¹H and ¹³C NMR spectra confirm the fundamental structure of this compound. The ¹H NMR spectrum typically shows signals for the methyl protons (a singlet around 2.44 ppm) and distinct multiplets for the aromatic protons on the two rings, along with a signal for the phenolic hydroxyl proton. chemicalbook.com The ¹³C NMR spectrum complements this by showing the expected number of carbon signals, including those for the methyl, the two aromatic rings, and the carbon atoms bonded to the oxygen and sulfur. rsc.org

Two-dimensional (2D) NMR experiments are essential for mapping the connectivity between atoms, resolving any ambiguities from 1D spectra. youtube.comnih.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY spectra would show correlations between the neighboring protons on each of the aromatic rings, confirming their substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (¹J C-H coupling). youtube.comsdsu.edu It allows for the unambiguous assignment of each carbon atom that bears a proton.

Table 2: Predicted 2D NMR Correlations for this compound

Technique Correlation Type Expected Key Correlations
COSY ¹H-¹H Correlations between adjacent aromatic protons on each ring.
HSQC ¹H-¹³C (1-bond) Each aromatic proton signal correlates to its directly attached carbon signal.

| HMBC | ¹H-¹³C (2-3 bonds) | Methyl protons correlate to the thioether-linked aromatic carbon. Aromatic protons correlate to carbons within their own ring and across to the other ring. |

While solution-state NMR describes the molecule as it tumbles freely, Solid-State NMR (ssNMR) provides information on the structure, packing, and intermolecular interactions of this compound in its crystalline or amorphous solid form. Since molecules are fixed in the solid state, ssNMR can distinguish between molecules in different crystallographic environments (polymorphism). It is particularly sensitive to the local environment, making it ideal for studying hydrogen bonding involving the phenolic -OH group and potential π-π stacking interactions between the aromatic rings, which govern the supramolecular assembly. researchgate.net

DOSY is a powerful NMR technique used to study the size and aggregation state of molecules in solution. youtube.comresearchgate.net It separates the NMR signals of different species based on their translational diffusion coefficients (D). nih.govrsc.org Smaller molecules diffuse faster and have larger diffusion coefficients, while larger molecules or aggregates diffuse more slowly. youtube.com

For this compound, DOSY can be used to monitor self-association. At low concentrations, the molecule is expected to exist as a monomer with a relatively high diffusion coefficient. As concentration increases, intermolecular forces like hydrogen bonding may cause the molecules to form dimers or larger oligomers. These aggregates, being larger, would exhibit a significantly smaller diffusion coefficient. By plotting the diffusion coefficient against concentration, one can study the onset and extent of aggregation. researchgate.netrsc.org

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information on the elemental composition and, crucially, the chemical (oxidation) state of those elements within the top few nanometers of a sample's surface. thermofisher.commst.or.jp

An XPS survey scan of a pure this compound sample would show peaks corresponding to carbon (C 1s), oxygen (O 1s), and sulfur (S 2p), confirming its elemental makeup. researchgate.netnih.gov High-resolution scans of these specific regions provide detailed chemical state information. The C 1s spectrum can be deconvoluted to show different carbon environments (C-C/C-H, C-O, and C-S). The O 1s peak corresponds to the phenolic hydroxyl group. researchgate.net

The most critical application for this molecule is the analysis of the S 2p region. The binding energy of the S 2p peak is highly sensitive to the oxidation state of the sulfur atom. thermofisher.comresearchgate.net For the thioether (-S-) linkage in this compound, the S 2p₃/₂ peak is expected around 164 eV. thermofisher.com The presence of oxidation products, such as sulfoxide (B87167) (-SO-) or sulfone (-SO₂-), would result in additional peaks at significantly higher binding energies (approx. 166-167 eV for sulfoxide and >168 eV for sulfone), making XPS an excellent tool for detecting surface oxidation or degradation. researchgate.netresearchgate.netscispace.com

Table 3: Expected XPS Binding Energies for Key Elements in this compound

Element (Orbital) Chemical State Expected Binding Energy (eV)
S 2p₃/₂ Thioether (R-S-R) ~164 thermofisher.com
S 2p₃/₂ Sulfoxide (R-SO-R) ~166-167 researchgate.net
S 2p₃/₂ Sulfone (R-SO₂-R) ~168 researchgate.netscispace.com
O 1s Phenolic Hydroxyl (C-OH) ~533 researchgate.net
C 1s Aromatic C-C, C-H ~284.8 (Reference)
C 1s C-S ~285-286

| C 1s | C-O | ~286-287 researchgate.net |

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Interactions

UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic properties of a molecule. UV-Vis spectroscopy measures the absorption of light corresponding to the promotion of electrons from the ground state to an excited state. This compound contains aromatic rings, which are strong chromophores. Its UV-Vis spectrum is characterized by absorption bands in the ultraviolet region, typically with maxima around 230 nm, 255 nm, and 285 nm in an aqueous ethanol (B145695) solution. chemwhat.com The exact position and intensity of these peaks can be influenced by the solvent environment. chemwhat.com

Fluorescence spectroscopy measures the emission of light as the molecule returns from an excited electronic state to the ground state. Molecules with extended π-systems and electron-donating groups, such as the hydroxyl and methylthio groups in this compound, are often fluorescent. researchgate.net Exciting the molecule at one of its absorption wavelengths would likely lead to an emission spectrum at a longer wavelength (a Stokes shift). The fluorescence intensity and emission maximum can be sensitive to the local environment, such as solvent polarity and the presence of interacting species, providing a means to study intermolecular interactions.

Table 4: UV-Vis Absorption Data for this compound

Solvent Absorption Maxima (λmax, nm)
Aqueous Ethanol 230, 255, 285 chemwhat.com
Ethanol 255.2 chemwhat.com

| Aqueous NaOH | 259.5 chemwhat.com |

Solvent Effects on Electronic Spectra

The electronic absorption and emission spectra of molecules like this compound are sensitive to the polarity of their surrounding solvent environment, a phenomenon known as solvatochromism. ijcce.ac.ir Changes in solvent can alter the energy difference between the ground and excited states, leading to shifts in the spectral bands. uctm.edu These shifts are typically categorized as either a bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths.

Interactions between the solute (this compound) and solvent molecules can be nonspecific (dipole-dipole forces) or specific (hydrogen bonding). uctm.edu Given the phenolic hydroxyl group, this compound can act as a hydrogen bond donor, leading to significant interactions in protic or hydrogen-bond-accepting solvents. materialsciencejournal.org Studies on similarly structured compounds, such as certain pyran derivatives containing a methylthio group, show that while absorption spectra may remain largely unaffected by solvent polarity, emission spectra often exhibit a notable red shift in more polar solvents like methanol. researchgate.net This indicates a more effective intramolecular charge transfer in the excited state, which is stabilized by the polar solvent. researchgate.net The relationship between spectral shifts and solvent properties is often analyzed using models like the Lippert-Mataga plot or by correlation with empirical solvent parameters such as Reichardt's ET(30) scale. ijcce.ac.irresearchgate.net

The following table, based on data for the related compound 4-(methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile, illustrates how emission maxima can vary with solvent polarity.

Table 1: Emission Maxima of a Related Methylthio-Containing Compound in Various Solvents


SolventDielectric Constant (ε)Emission Maximum (λem, nm)
Chloroform (B151607)4.81485
Dichloromethane8.93496
Acetonitrile37.5501
N,N-Dimethylformamide38.25502
Methanol32.7512

Data adapted from studies on a structurally related pyran derivative to illustrate the principle of solvatochromism. researchgate.net

Time-Resolved Fluorescence for Excited State Dynamics

Time-resolved fluorescence spectroscopy is a powerful technique for investigating the dynamic processes that occur after a molecule absorbs a photon, such as energy relaxation and bond cleavage, on timescales from picoseconds to nanoseconds. nih.gov While specific time-resolved fluorescence data for this compound are not extensively documented, research on the closely related compounds p-methylthiophenol and thioanisole (B89551) provides significant insight into its likely excited-state behavior. acs.orgresearchgate.net

Upon UV excitation, these molecules can populate dissociative excited states (e.g., the S₂(¹πσ*) state), which can lead to rapid bond fission. researchgate.net For p-methylthiophenol, excitation with UV light results in ultrafast S-H bond dissociation, forming radicals on a timescale shorter than 200 femtoseconds. researchgate.net The solvent environment plays a critical role in these dynamics, though studies in weakly perturbing solvents like cyclohexane (B81311) show that many aspects of the gas-phase reaction dynamics are preserved in solution. researchgate.net The lifetime of the excited state and the pathways it takes to return to the ground state (e.g., fluorescence, intersystem crossing, or dissociation) are key parameters obtained from these measurements. nih.govbmglabtech.com

The fluorescence decay of such compounds is often complex and may be described by multiple exponential components, as shown in the illustrative table below for a generic fluorophore mixture.

Table 2: Example of Time-Resolved Fluorescence Decay Parameters


ComponentLifetime (τ, ns)Amplitude (α)Contribution (%)
13.880.5550
26.810.4550

Illustrative data adapted from a study on a binary mixture of fluorophores to demonstrate typical multi-component decay analysis. instras.com

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphological Analysis of Assembled Structures

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential tools for visualizing the morphology of materials at the micro- and nanoscale. For compounds like this compound, which possess a rigid biphenyl (B1667301) core and functional groups capable of intermolecular interactions (e.g., hydrogen bonding via the phenol (B47542) group), these techniques would be invaluable for characterizing the structure of any self-assembled aggregates, crystals, or films.

SEM provides high-resolution images of the surface topography of a sample by scanning it with a focused beam of electrons. It is particularly useful for revealing the three-dimensional shape, size distribution, and surface texture of microstructures. TEM, conversely, transmits electrons through an ultrathin specimen to generate an image, offering much higher resolution and the ability to probe the internal structure of materials, such as the lamellar spacing in a crystalline aggregate or the core-shell structure of a nanoparticle. longdom.org Although specific SEM and TEM studies focused on the self-assembly of this compound are not prominent in the literature, these methods are standard for analyzing the supramolecular structures formed by analogous functionalized biphenyl compounds. nih.gov

Atomic Force Microscopy (AFM) for Surface Topography and Intermolecular Forces

Atomic Force Microscopy (AFM) is a versatile scanning probe technique capable of imaging surfaces with atomic resolution and measuring minuscule forces. youtube.com AFM is particularly well-suited for characterizing thin films and self-assembled monolayers of molecules like this compound on a substrate. In its imaging mode, a sharp tip attached to a cantilever is scanned across the sample surface, and the deflection of the cantilever is used to construct a 3D topographical map. youtube.com This can reveal details about molecular packing, domain formation, and surface roughness. mdpi.com

Beyond imaging, AFM can be operated in a force spectroscopy mode to directly measure intermolecular forces. researchgate.net By functionalizing the AFM tip with specific chemical groups, one can probe interactions such as hydrogen bonds or π-π stacking between the tip and the molecules on the surface. As the tip approaches and retracts from the surface, a force-distance curve is generated, from which the adhesion forces can be quantified. researchgate.net This provides direct insight into the specific interactions that govern the self-assembly and stability of molecular structures. Studies on related systems, such as 4-mercaptobiphenyls, have successfully used AFM to analyze surface structure and properties. nih.gov

Electrochemical Methods for Redox Behavior and Electron Transfer

Electrochemical techniques are fundamental for probing the redox properties of this compound, particularly the reactivity of its phenol and methylthiophenyl moieties.

Cyclic Voltammetry and Chronoamperometry

Cyclic Voltammetry (CV) is the most widely used technique for investigating the electrochemical behavior of a compound. In a CV experiment, the potential applied to an electrode is swept linearly in a triangular waveform, and the resulting current is measured. For this compound, the primary redox event is the oxidation of the phenolic hydroxyl group.

Studies on phenol and its para-substituted derivatives show that this oxidation is typically an irreversible process that forms a phenoxy radical. scispace.comuc.pt The potential at which this oxidation occurs is dependent on factors like pH and the nature of the para-substituent. uc.pt The electron-donating nature of the 4'-methylthiophenyl group is expected to make the oxidation of the phenol group easier (occur at a lower potential) compared to unsubstituted phenol. The stability of the resulting phenoxy radical can influence subsequent reactions, such as polymerization, which often leads to the fouling of the electrode surface. bme.hu Chronoamperometry, which measures current as a function of time at a fixed potential, can be used to study the kinetics of these processes.

Table 3: Oxidation Potentials of Phenol and Related Para-Substituted Compounds


CompoundOxidation Peak Potential (Ep, V vs. Ag/AgCl)pH
Phenol+0.657.0
4-Ethylphenol+0.627.0
Tyrosine+0.607.0

Data adapted from a study on substituted phenols to illustrate the effect of para-substituents on oxidation potential. scispace.com

Spectroelectrochemistry for Redox-Induced Structural Changes

Spectroelectrochemistry combines spectroscopic and electrochemical methods into a single experiment, allowing for the direct observation of the structural and electronic changes that a molecule undergoes during a redox reaction. researchgate.net This is a powerful technique for identifying transient intermediates and final products.

For this compound, a UV-Vis spectroelectrochemical experiment could be performed by placing a thin-film electrode in the light path of a spectrophotometer. As the potential is swept to oxidize the phenol, the corresponding changes in the absorption spectrum would be recorded in real-time. This would allow for the direct observation of the disappearance of the parent compound's spectral signature and the appearance of new bands corresponding to the phenoxy radical intermediate and any subsequent products. researchgate.net This technique provides definitive evidence for proposed reaction mechanisms that would be difficult to obtain from either spectroscopy or electrochemistry alone. researchgate.net

Computational Chemistry and Theoretical Modeling of 4 4 Methylthiophenyl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are standard methods for investigating the electronic structure of molecules. These calculations provide insights into molecular orbitals and reactivity. However, specific published data for 4-(4-Methylthiophenyl)phenol is not available.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity and stability. acs.orgwatson-int.com For a molecule like this compound, the HOMO would likely be associated with the electron-rich phenol (B47542) and methylthio groups, making it a potential electron donor, while the LUMO would represent the region for electron acceptance. chemscene.com Without specific calculations, the exact energies and spatial distributions of these orbitals for this compound remain undetermined.

Electrostatic Potential Surface (ESP) Mapping

Electrostatic Potential (ESP) maps are three-dimensional visualizations of the charge distribution within a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. rsc.org For this compound, one would anticipate a negative potential around the phenolic oxygen atom and the sulfur atom, indicating likely sites for electrophilic attack or hydrogen bonding. stanford.eduacs.org Conversely, the phenolic hydrogen would exhibit a positive potential. However, specific ESP maps and their quantitative values for this compound have not been published.

Molecular Orbital Visualization and Interpretation

Visualization of molecular orbitals provides a deeper understanding of bonding and electronic transitions within a molecule. libretexts.orgmasterorganicchemistry.com For this compound, this would involve illustrating the delocalized π-orbitals of the phenyl ring and the contributions from the oxygen and sulfur p-orbitals. Analysis of these visualizations would explain the molecule's electronic properties and potential spectroscopic behavior. Such specific visualizations for this compound are not available in the literature.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational changes and interactions in different environments. nih.gov

Force Field Development and Validation

MD simulations rely on force fields, which are sets of parameters describing the potential energy of a system. wikipedia.org For a specific molecule like this compound, an accurate force field is essential. This may involve using existing general force fields like OPLS (Optimized Potentials for Liquid Simulations) or CHARMM, or developing and validating new parameters, especially for the methylthiophenyl group. nih.govrsc.org Studies on substituted phenols have shown the importance of accurate charge models for reproducing experimental properties, but a validated force field specifically for this compound is not documented. nih.gov

Dynamics in Solution and Solid Phases

MD simulations could be used to study the behavior of this compound in different phases. In solution, simulations could reveal information about solvation, diffusion, and the dynamics of hydrogen bonding with solvent molecules. stanford.edu In the solid phase, they could be used to understand crystal packing and phase transitions. Studies on similar molecules like phenol and p-cresol (B1678582) have explored their diffusion and interaction dynamics, but no such simulation results have been published for this compound. nih.gov

Structure-Property Relationship Studies (excluding biological activity)

Understanding the intricate relationship between the molecular structure of this compound and its macroscopic properties is fundamental to its application in materials science. Computational studies provide a framework for elucidating these connections at an electronic and molecular level.

The inherent electronic structure of this compound, featuring a polar hydroxyl group (an electron donor) and a polarizable methylthio group, makes it an interesting scaffold for developing materials with tailored electronic and optical properties. Computational design of derivatives focuses on strategically modifying the parent structure to modulate its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical determinant of a molecule's electronic and optical behavior.

Theoretical studies on related phenolic and thiophene-based compounds have demonstrated that the introduction of various electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can systematically tune the HOMO-LUMO gap. nih.govfrontiersin.org For derivatives of this compound, density functional theory (DFT) calculations could be employed to predict the impact of substituents. For instance, adding strong EWGs like nitro (-NO₂) or cyano (-CN) groups to the phenolic ring is expected to lower both HOMO and LUMO energy levels, potentially leading to a smaller energy gap and a red-shift in the absorption spectrum. Conversely, introducing additional EDGs could raise the HOMO level, also affecting the energy gap and, consequently, the material's color and electronic transition energies.

A significant area of interest for such tailored molecules is in the field of nonlinear optics (NLO). Organic molecules with large hyperpolarizability values are sought after for applications in optical data storage, image processing, and optical switching. nih.govdaneshyari.com Computational studies on various phenols and other organic chromophores have shown that creating a strong donor-π-acceptor (D-π-A) system within the molecule is a key strategy to enhance NLO response. nih.govspringernature.com By functionalizing the this compound scaffold, one could design derivatives with significantly enhanced NLO properties. For example, a computational investigation could explore the first hyperpolarizability (β) of various designed derivatives.

Below is a hypothetical data table illustrating how DFT calculations could be used to predict the electronic and NLO properties of designed this compound derivatives.

DerivativeSubstituent on Phenolic RingHOMO (eV)LUMO (eV)Energy Gap (eV)Predicted First Hyperpolarizability (β) (a.u.)
Parent Compound -H-5.8-1.24.650
Derivative A -NO₂-6.5-2.54.0250
Derivative B -CN-6.3-2.34.0220
Derivative C -NH₂-5.5-1.04.580
Derivative D -CHO-6.2-2.14.1180

This table is for illustrative purposes and the values are hypothetical, based on general trends observed in computational studies of similar compounds.

Quantitative Structure-Property Relationship (QSPR) modeling offers a statistical approach to correlate the structural features of a molecule with its macroscopic properties. nih.govnih.gov For this compound and its derivatives, QSPR models can be developed to predict key materials science properties, thereby accelerating the discovery of new materials by reducing the need for extensive experimental synthesis and characterization.

For materials science applications, properties such as thermal stability, glass transition temperature, and electronic properties like band gap and ionization potential are of great interest. rsc.orgacs.org A QSPR study would involve calculating a wide range of molecular descriptors for a series of related compounds. These descriptors can be categorized as:

Constitutional: Molecular weight, atom counts, etc.

Topological: Indices describing molecular branching and connectivity.

Quantum-Chemical: HOMO/LUMO energies, dipole moment, atomic charges, etc., derived from computational chemistry methods like DFT. rsc.org

For example, a QSPR model for the thermal stability of polymers based on phenolic resins has been developed using DFT-calculated bond dissociation energies (BDEs) as descriptors. rsc.org A similar approach could be applied to polycarbonates or polyesters derived from this compound, where the BDE of the weakest bonds in the polymer repeat unit would be correlated with the onset of thermal decomposition.

Similarly, QSPR models have been successfully developed for predicting the electronic properties of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. nih.govnih.govacs.org For a library of virtual derivatives of this compound, a QSPR model could be trained to predict the band gap, a crucial parameter for organic semiconductors.

The following table illustrates the type of data that would be used to build a QSPR model for predicting the band gap of substituted phenols.

CompoundMolecular Descriptor 1 (e.g., HOMO-LUMO Gap)Molecular Descriptor 2 (e.g., Topological Polar Surface Area)Molecular Descriptor 3 (e.g., Dipole Moment)Experimental Band Gap (eV)
Phenol 5.220.21.75.0
4-Nitrophenol 4.566.03.84.3
4-Aminophenol 4.846.22.14.6
This compound 4.629.52.54.4

This table contains representative data and is for illustrative purposes. A real QSPR study would involve a much larger set of compounds and descriptors.

Predictive Modeling for Synthetic Pathway Optimization

The synthesis of this compound and its derivatives likely involves cross-coupling reactions, such as the formation of the thioether (C-S) bond. The efficiency of these reactions is highly dependent on a multitude of parameters, including the choice of catalyst, ligands, base, solvent, and temperature. Predictive modeling, particularly using machine learning algorithms, is emerging as a powerful tool to navigate this complex, multidimensional reaction space and identify optimal conditions. semanticscholar.orgprinceton.edu

Machine learning models, such as random forest algorithms or neural networks, can be trained on datasets of chemical reactions to predict outcomes like reaction yield. princeton.edu For the synthesis of this compound, a model could be developed to predict the yield of the C-S cross-coupling between a protected 4-bromophenol (B116583) and 4-methylthiophenol, or a similar reaction. The inputs to such a model would be descriptors representing the reactants, catalyst, ligand, and solvent.

These descriptors can include:

For Reactants: Electronic features (e.g., Hammett parameters), steric parameters (e.g., Tolman cone angle for ligands), and computed quantum chemical properties.

For Catalysts and Ligands: Properties of the metal center, and structural features of the ligands.

For Solvents: Properties like polarity, boiling point, and dielectric constant.

By training on a dataset of known reaction outcomes, the model can learn the complex, non-linear relationships between these parameters and the reaction yield. semanticscholar.orgprinceton.edu This allows for the in silico screening of a vast number of potential reaction conditions to identify a small set of promising candidates for experimental validation, significantly reducing the time and resources required for synthesis optimization.

The table below outlines the parameters that would be considered in a machine learning model for optimizing the synthesis of this compound.

Parameter TypeSpecific Parameters
Reactants Aryl halide (e.g., 4-iodophenol), Thiol (e.g., methanethiol), Protecting groups
Catalyst Palladium source (e.g., Pd(OAc)₂), Nickel source
Ligand Phosphine-based (e.g., Xantphos), N-heterocyclic carbenes
Base Inorganic (e.g., K₂CO₃), Organic (e.g., DBU)
Solvent Aprotic polar (e.g., DMF), Ethereal (e.g., Dioxane)
Temperature Continuous variable from room temperature to reflux
Concentration Molarity of reactants

Data Mining and Cheminformatics Approaches for Related Compounds

Cheminformatics provides the tools and methodologies to manage, analyze, and extract knowledge from large chemical datasets. numberanalytics.comresearchgate.net For this compound, these approaches can be instrumental in exploring the chemical space of related phenolic and organosulfur compounds to identify new molecules with desirable properties for materials science. acs.orgelectronicsmaker.comrsc.org

One key application is the creation and mining of chemical databases. Public and private databases containing millions of chemical structures and associated properties can be searched for compounds structurally similar to this compound. nih.govnih.gov Similarity searching, based on molecular fingerprints, can quickly identify related compounds that may have been synthesized and characterized for other purposes. Data mining techniques can then be applied to these datasets to uncover hidden structure-property relationships. electronicsmaker.com For example, by analyzing a database of organic semiconductors, one might find that the presence of a thioether group in conjunction with a phenolic hydroxyl group is correlated with improved charge transport properties. electronicsmaker.com

Furthermore, cheminformatics tools are crucial for building the predictive models described in the previous sections. They are used for:

Data Curation: Cleaning and standardizing chemical data from various sources.

Descriptor Calculation: Generating the numerical representations of molecules needed for QSPR and machine learning models.

Model Building and Validation: Implementing and testing the statistical and machine learning algorithms.

A cheminformatics workflow for discovering new electronic materials based on the this compound scaffold might involve:

Database Assembly: Compiling a database of known phenolic and organosulfur compounds with measured electronic properties (e.g., from the OMDB - Organic Materials Database). nih.gov

Virtual Library Generation: Computationally generating a large library of virtual derivatives of this compound by adding various substituents.

Property Prediction: Using a pre-existing or newly developed QSPR model to predict the electronic properties of the virtual library.

Candidate Selection: Filtering the virtual library to identify a smaller set of promising candidates with target properties for further computational investigation or experimental synthesis.

This data-driven approach, combining large-scale data analysis with predictive modeling, represents a modern paradigm in materials discovery.

Future Directions and Emerging Research Avenues for 4 4 Methylthiophenyl Phenol

The unique molecular architecture of 4-(4-Methylthiophenyl)phenol, which combines a reactive phenolic hydroxyl group with a sulfur-containing thiomethylphenyl moiety, positions it as a versatile building block for next-generation materials. Future research is poised to unlock its potential by leveraging cutting-edge scientific and technological advancements. This article explores emerging research avenues for this compound, from artificial intelligence-driven materials design to its role in a sustainable, circular economy.

Q & A

Q. How do researchers design mechanistic studies for catalytic applications of this compound?

  • Methodological Answer :
  • Isotopic Labeling : Use deuterated substrates to track hydrogen transfer steps.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates (e.g., k_H/k_D) to identify rate-determining steps.
  • In situ FTIR or Raman spectroscopy monitors intermediate species during catalysis .

Key Considerations for Data Interpretation

  • Contradictory Solubility Data : Re-evaluate solvent purity and temperature conditions. Use Hansen solubility parameters for predictive modeling .
  • Biological Activity Variability : Standardize assay protocols (e.g., ATP levels for cytotoxicity) and validate with positive controls .

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